Cas no 842965-64-4 ((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid)
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- HMS1695D04
- HMS2639A17
- 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid (ACI)
- Acetic acid, [(5-methyl-1,3,4-oxadiazol-2-yl)thio]- (9CI)
- ((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid
- DB-299862
- MFCD05042055
- VS-13326
- STL482494
- [(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- AKOS000111474
- MLS000716432
- 842965-64-4
- DTXSID10389994
- SMR000277949
- Z55903743
- CHEMBL1601113
- BBL036104
- HMS3364P04
- [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid, AldrichCPR
- CS-0282840
- (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid
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- MDL: MFCD05042055
- Inchi: 1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9)
- InChI Key: OGZGEDAMVAUHEP-UHFFFAOYSA-N
- SMILES: O=C(CSC1OC(C)=NN=1)O
Computed Properties
- Exact Mass: 174.01000
- Monoisotopic Mass: 174.00991323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 101.52000
- LogP: 0.55470
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01097-1G |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid |
842965-64-4 | 1g |
¥1393.87 | 2023-11-13 | ||
| Chemenu | CM281543-1g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1266458-5g |
(5-METHYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |
842965-64-4 | 95% | 5g |
$175 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-1g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 1g |
¥542.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-5g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 5g |
¥1600.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-10g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 10g |
¥2297.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-25g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 25g |
¥4277.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353510-50g |
2-((5-Methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid |
842965-64-4 | 95+% | 50g |
¥6782.00 | 2024-07-28 | |
| TRC | B496018-10mg |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |
842965-64-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B496018-50mg |
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid |
842965-64-4 | 50mg |
$ 65.00 | 2022-06-07 |
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid Suppliers
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Additional information on (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid
Introduction to (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid (CAS No. 842965-64-4)
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid, identified by the CAS number 842965-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural uniqueness of this molecule, featuring a thioacetic acid moiety attached to a methyl-substituted 1,3,4-oxadiazole ring, makes it a promising candidate for further exploration in medicinal chemistry.
The 1,3,4-oxadiazole core is a heterocyclic compound that has been extensively studied due to its presence in various bioactive natural products and synthetic drugs. Its stability and reactivity make it an ideal scaffold for designing molecules with specific pharmacological properties. In particular, the incorporation of a methyl group at the 5-position of the oxadiazole ring enhances its electronic properties and influences its interactions with biological targets.
The thioacetic acid functional group at the 2-position of the oxadiazole ring introduces a polar and reactive site that can participate in various chemical transformations. This functionality is particularly interesting because it can form hydrogen bonds and engage in metal coordination, which are critical factors in drug-receptor interactions. The combination of these features makes (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid a versatile building block for the synthesis of more complex molecules.
Recent research has highlighted the potential of oxadiazole derivatives as inhibitors of various enzymes and receptors involved in inflammatory and infectious diseases. For instance, studies have demonstrated that certain oxadiazole-based compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. The presence of the thioacetic acid group in (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid may further enhance its ability to interact with biological targets, making it a valuable candidate for drug discovery.
In addition to its pharmacological potential, (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid has been explored in materials science applications. The unique electronic and steric properties of this compound make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. The ability of the thioacetic acid group to form coordination complexes with transition metals also opens up possibilities for its use in catalysis and material functionalization.
The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of appropriate precursors under controlled conditions to form the oxadiazole ring followed by functionalization at the 2-position with a thioacetic acid moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
One of the key challenges in working with (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid is its reactivity due to the presence of both the oxadiazole ring and the thioacetic acid group. This reactivity can be both an advantage and a disadvantage depending on the intended application. For example, while it allows for diverse chemical modifications, it also necessitates careful handling to prevent unwanted side reactions.
In conclusion, (5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid (CAS No. 842965-64-4) is a multifunctional compound with significant potential in pharmaceuticals and materials science. Its unique structure combines the stability and reactivity of an oxadiazole core with the polar and reactive nature of a thioacetic acid group. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a chemical entity worthy of further investigation.
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